trans-9,10-Epoxystearic acid methyl ester

Description

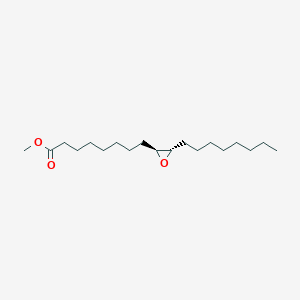

trans-9,10-Epoxystearic acid methyl ester (CAS 6084-76-0) is a synthetic ester derived from stearic acid, featuring a trans-configurated epoxy ring at the 9,10-position and a methyl ester group. It is a colorless liquid with a molecular formula of C₁₉H₃₆O₃ and a molecular weight of 312.49 g/mol . This compound serves as a critical intermediate in organic synthesis, with applications in pharmaceuticals, cosmetics, polymer production (e.g., plasticizers), and surfactants . Its synthetic nature distinguishes it from naturally occurring cis-9,10-epoxystearic acid derivatives, which are found in biological systems such as human leukocytes and plant extracts .

Properties

IUPAC Name |

methyl 8-[(2S,3S)-3-octyloxiran-2-yl]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perbenzoic Acid-Mediated Epoxidation

In a representative procedure, methyl oleate is treated with perbenzoic acid in dichloromethane (DCM) at 333 K (60°C) for 3–6 hours. The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the double bond, forming the epoxide. Key parameters include:

The epoxy value, determined by titration, confirms successful epoxidation. Post-reaction purification involves sequential washing with cold brine and water, followed by drying over magnesium sulfate.

Peracetic Acid as an Alternative Oxidizer

Peracetic acid is another common peracid used for epoxidation, offering faster reaction kinetics under milder conditions. While specific details are less documented in the provided sources, industrial protocols often optimize peracid concentration and temperature to minimize side reactions such as ring-opening or polymerization.

Oxidative Esterification of Fatty Acid Derivatives

An alternative route involves the oxidative esterification of unsaturated fatty acids or their derivatives. This one-pot method combines esterification and epoxidation, streamlining the synthesis process.

Reaction Mechanism and Conditions

Oleic acid is first esterified with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), yielding methyl oleate. Subsequent in-situ epoxidation employs hydrogen peroxide or peracids as oxidizing agents. Key advantages include reduced purification steps and higher scalability.

| Parameter | Value/Description | Source |

|---|---|---|

| Esterification Catalyst | p-Toluenesulfonic acid | |

| Oxidizing Agent | Hydrogen peroxide or peracetic acid | |

| Temperature | 323–343 K (50–70°C) | |

| Reaction Time | 4–8 hours |

Industrial-Scale Production in Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and reproducibility, often employing continuous flow reactors. These systems enhance heat and mass transfer, critical for exothermic epoxidation reactions.

Key Features of Continuous Flow Systems

-

Residence Time Control : Precise adjustment (2–10 minutes) prevents over-oxidation.

-

Catalyst Utilization : Heterogeneous catalysts (e.g., immobilized lipases) improve reusability.

-

Purification Integration : In-line distillation units remove by-products like carboxylic acids.

Reaction Optimization and Parameter Analysis

Optimizing epoxidation requires balancing stoichiometry, temperature, and catalyst loading.

Temperature and Kinetic Effects

Elevated temperatures (≥333 K) accelerate epoxidation but risk epoxy ring degradation. Studies show that maintaining 323–333 K maximizes yield while preserving stability.

Solvent Selection

Polar aprotic solvents (e.g., DCM, ethyl acetate) enhance peracid solubility and reaction homogeneity. Non-polar solvents like hexane are used for dilution during workup.

Analytical Characterization of the Epoxide

Post-synthesis analysis ensures product quality and structural fidelity.

Spectroscopic Methods

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the epoxide ring is a fundamental reaction, influenced by enzymatic or chemical conditions.

Enzymatic Hydrolysis

-

Plant Epoxide Hydrolases (EHs) : Soybean EH exhibits high enantioselectivity for the 9R,10S-epoxide enantiomer, yielding exclusively threo-9R,10R-dihydroxystearic acid methyl ester ( ). This contrasts with rat liver cytosolic EH, which lacks enantioconvergence due to regioselective attack at C-10 of both enantiomers ( ).

-

Kinetic Parameters :

Enzyme Source Substrate Specificity Ratio (E) Product Configuration Soybean EH racemic epoxide 210 ± 4 threo-9R,10R-diol Rat Liver Soluble EH racemic epoxide 1 (no selectivity) Mixed diols

Acid/Base-Catalyzed Hydrolysis

-

Under acidic or basic conditions, the epoxide undergoes hydrolysis to form vicinal diols. For example, aqueous HCl or NaOH facilitates ring opening, producing dihydroxy derivatives ( ).

Nucleophilic Ring-Opening Reactions

The epoxide’s oxirane ring reacts with nucleophiles, forming functionalized derivatives.

Alcoholysis

-

Reaction with n-butanol in the presence of NaOH and triethylammonium chloride yields methyl-trans-9(10)-hydroxy-10(9)-butoxy-octadecanoate ( ):

Reagent Catalyst Conditions Yield n-Butanol NaOH, Et₃NHCl 333 K, 4 h 94%

Peroxide Formation

-

Reaction with tert-butyl hydroperoxide (TBHP) catalyzed by BF₃·Et₂O produces methyl-trans-9(10)-hydroxy-10(9)-tert-butylhydroperoxy-octadecanoate ( ):

Reagent Catalyst Conditions Yield TBHP BF₃·Et₂O 303–313 K, 3 h 85%

Aminolysis

-

Reaction with amines (e.g., aniline) forms β-amino alcohol derivatives, useful in polymer synthesis ( ).

Transesterification

The ester group undergoes transesterification with alcohols, modifying the lipophilic chain. For example, reaction with ethyl cellosolve (2-ethoxyethanol) produces ethoxyethyl-trans-9,10-epoxystearate ( ):

| Reagent | Catalyst | Conditions | Yield |

|---|---|---|---|

| 2-Ethoxyethanol | NaOH | 333 K, 6 h | 89% |

Oxidative Cleavage

Oxidative cleavage of the epoxide ring using agents like ozone or peracids generates aldehydes or ketones. For instance, ozonolysis produces nonanedioic acid derivatives, pivotal in bio-based polymer synthesis ( ).

Polymerization

The epoxide and ester functionalities enable copolymerization with diacids or diamines, forming polyesters or polyamides. For example, reaction with sebacic acid yields biodegradable polyesters with tunable thermal properties ( ).

Key Mechanistic Insights

-

Stereochemical Control : Plant EHs exhibit strict stereoselectivity due to nucleophilic attack on the (S)-configured oxirane carbon, forming acyl-enzyme intermediates ( ).

-

Reactivity Trends : Electron-deficient oxiranes (e.g., trans-configuration) show slower reaction rates compared to cis-epoxides in enzymatic hydrolysis ( ).

Scientific Research Applications

Enzyme Substrate for Epoxide Hydrolases

trans-9,10-Epoxystearic acid methyl ester serves as a substrate in studies involving epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides into diols, and this compound is particularly useful for probing the active sites of EHs from both mammalian and plant origins. Research has shown that different EHs exhibit varying enantioselectivity when hydrolyzing this compound, making it a valuable tool for understanding enzyme specificity and mechanism .

Stereochemical Studies

The compound is instrumental in stereochemical investigations due to its epoxide structure. Studies have revealed that plant EHs can discriminate between enantiomers of this compound, yielding insights into the stereospecificity of enzymatic reactions. For instance, soybean EH demonstrates high enantioselectivity favoring the formation of specific diol products from this substrate .

Synthetic Intermediate

In synthetic organic chemistry, this compound is utilized as an intermediate for producing various derivatives. Its structure allows for further modifications that can lead to biologically active compounds or novel materials .

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be employed in formulating surfactants and emulsifiers. These applications are particularly relevant in cosmetics and personal care products where stable emulsions are required.

Lubricants

The compound's properties make it suitable for use in lubricant formulations. Its ability to reduce friction and wear in mechanical systems can enhance the performance and longevity of lubricants .

Case Study 1: Enzymatic Hydrolysis

A study conducted by Summerer et al. investigated the hydrolysis of trans-9,10-epoxystearic acid by various EHs. The results indicated significant differences in reaction rates and product formation depending on the enzyme source, highlighting the compound's utility in enzyme characterization .

Case Study 2: Synthesis of Chiral Alcohols

Research has demonstrated that this compound can be converted into chiral alcohols through selective reduction processes. This transformation is crucial for synthesizing pharmaceuticals that require specific stereochemistry .

Mechanism of Action

The mechanism of action of trans-9,10-Epoxystearic acid methyl ester involves the interaction of the oxirane ring with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the modulation of biological pathways and the alteration of cellular functions.

Comparison with Similar Compounds

cis-9,10-Epoxystearic Acid Methyl Ester

- Structural Features : Shares the same molecular formula but with a cis-configurated epoxy ring.

- Occurrence : Naturally present in human leukocytes (5.1 ± 2.2 µg per 10⁹ cells) and detected in plant extracts like Calotropis gigantea .

- Applications : Primarily used in biochemical research due to its natural origin, unlike the synthetic trans-isomer .

- Key Difference : The cis-isomer’s natural abundance contrasts with the trans-isomer’s industrial utility.

Elaidic Acid Methyl Ester (C18:1 trans-9)

- Structural Features : Contains a trans double bond at C9 instead of an epoxy ring.

- Occurrence : Found in salt-stressed microalgae (Scenedesmus sp.) and human liver tissues as a lipid peroxidation product .

- Applications : Studied for nutritional and pharmaceutical uses, particularly in lipid metabolism research .

- Key Difference : The absence of an epoxy ring reduces its reactivity compared to trans-9,10-epoxystearic acid methyl ester.

trans,trans-9,12-Octadecadienoic Acid Methyl Ester

- Structural Features : Two trans double bonds at C9 and C12.

- Occurrence : Synthesized chemically or derived from plant extracts (e.g., Philodendron heleniae) .

- Applications : Explored in biofuels and as a precursor for bioactive compounds .

- Key Difference : Polyunsaturation increases oxidative instability, limiting its use in polymer stabilization compared to epoxy derivatives.

13-Oxo-9,10-Epoxytridecenoate Phospholipid (OETA-PC)

- Structural Features : A phospholipid analog with a trans-9,10-epoxy group and a ketone at C13.

- Occurrence: Synthesized via oxidative cleavage of linoleic acid esters in biological membranes .

- Applications : Investigated for mutagenic properties due to its ability to form DNA adducts .

- Key Difference : Its complex structure and biological activity contrast with the industrial focus of this compound.

Roof-Shaped Anthracene-Based Epoxy Esters

- Structural Features: Includes compounds like trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid dimethyl ester.

- Applications : Used in supramolecular chemistry for selective guest molecule encapsulation (e.g., xylene isomers) .

- Key Difference : Rigid aromatic frameworks enable host-guest interactions, unlike the flexible aliphatic chain of this compound.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Quantitative Data from Key Studies

Research Findings and Industrial Relevance

- Synthetic Advantages: this compound’s stability and reactivity make it ideal for producing epoxy resins and plasticizers, outperforming polyunsaturated esters like trans,trans-9,12-octadecadienoic acid methyl ester in polymer applications .

- Biological Significance : The cis-isomer’s natural occurrence in leukocytes underscores its role in cellular lipid metabolism, while the trans-isomer’s synthetic origin limits its biological relevance .

- Reactivity Differences: The epoxy group in this compound enables ring-opening reactions for surfactant synthesis, a feature absent in non-epoxidized esters like elaidic acid methyl ester .

Biological Activity

Trans-9,10-Epoxystearic acid methyl ester (trans-9,10-ESAME) is a derivative of stearic acid with significant biological activity due to its unique epoxy structure. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. Understanding its biological activity is crucial for harnessing its properties effectively.

Chemical Structure and Properties

Trans-9,10-ESAME is characterized by the presence of an epoxy group at the 9 and 10 positions of the stearic acid chain. Its molecular formula is with a molecular weight of approximately 310.478 g/mol. The structural features contribute to its reactivity and interactions with biological systems.

Antioxidant Properties

Recent studies have indicated that trans-9,10-ESAME exhibits antioxidant activity , which is essential for protecting cells from oxidative stress. The compound has been shown to modulate various signaling pathways associated with oxidative damage. For instance, it influences the MAPK/NF-κB pathway, which plays a critical role in cellular responses to stress and inflammation .

Anti-inflammatory Effects

Trans-9,10-ESAME has demonstrated anti-inflammatory properties in several experimental models. It modulates the NLRP3 inflammasome pathway, reducing the production of pro-inflammatory cytokines. In vivo studies using LPS-induced inflammation models have shown that trans-9,10-ESAME significantly decreases markers of inflammation .

Hepatoprotective Activity

Research has highlighted the hepatoprotective effects of trans-9,10-ESAME in animal models with acetaminophen-induced liver damage. The compound contributes to the restoration of liver function by reducing serum levels of liver enzymes such as AST and ALT, indicating its potential in liver health management .

Synthesis and Derivatives

The synthesis of trans-9,10-ESAME typically involves the epoxidation of methyl stearate using peroxybenzoic acid or similar reagents . This process can yield various functional derivatives that enhance its biological activity. For example, derivatives obtained through ring-opening reactions have shown improved surface-active properties .

Case Study 1: Antioxidant and Anti-inflammatory Assessment

A study conducted on the effects of trans-9,10-ESAME on oxidative stress revealed that it effectively scavenged free radicals in vitro. The compound was tested against DPPH and ABTS radical assays, demonstrating significant antioxidant capacity .

Case Study 2: Hepatoprotection in Rat Models

In a controlled experiment involving Wistar rats subjected to acetaminophen-induced liver injury, administration of trans-9,10-ESAME resulted in a marked decrease in serum liver enzymes compared to control groups. This suggests its potential as a therapeutic agent for liver protection .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other fatty acids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Hepatoprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Oleic Acid | Moderate | High | Moderate |

| Linoleic Acid | Low | Moderate | Low |

Q & A

Q. What are the optimal synthetic methods for producing high-purity trans-9,10-epoxystearic acid methyl ester?

The synthesis typically involves epoxidation of oleic acid derivatives. A validated protocol includes reacting oleic acid with hydrogen peroxide (H₂O₂) in the presence of acetic and sulfuric acid catalysts at 40°C for 4 hours. The organic phase is isolated, washed to neutrality, and stored at 4°C to precipitate the product . Epimerization studies indicate that acidic conditions favor the thermodynamically stable trans-isomer over the cis-form .

Q. How can researchers characterize the purity and stereochemistry of T9,10-ESME?

Gas chromatography (GC) with polar capillary columns (e.g., nitro-terephthalic-acid-modified PEG) is recommended for resolving geometric isomers. For stereochemical confirmation, nuclear magnetic resonance (NMR) or chiral-phase HPLC should be employed. Mass spectrometry (MS) with electron-impact ionization can identify fragmentation patterns unique to the trans-epoxide .

Q. What storage conditions ensure long-term stability of T9,10-ESME?

Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the epoxide group. Short-term storage (1–2 weeks) at -4°C is acceptable, but prolonged exposure to moisture or light accelerates degradation .

Q. How does T9,10-ESME differ from its cis-isomer in experimental applications?

The trans-isomer exhibits greater thermodynamic stability due to reduced steric strain compared to the cis-form. This stability makes it preferable for studies requiring consistent reactivity, such as metabolic pathway analyses or polymer chemistry .

Q. What analytical challenges arise in quantifying T9,10-ESME in complex matrices?

Matrix interference from lipids or oxidation byproducts can obscure GC or MS signals. Derivatization with trimethylsilyl (TMS) agents improves volatility and detection sensitivity. Internal standards like deuterated epoxides are critical for accurate quantification .

Advanced Research Questions

Q. What enzymatic systems selectively metabolize T9,10-ESME, and how are these pathways elucidated?

Cytochrome P450 enzymes (e.g., CYP94A1) catalyze ω-hydroxylation of T9,10-ESME, producing 18-hydroxy-9,10-epoxystearic acid. Incubations with NADPH-fortified microsomes, followed by TLC and GLC/MS analysis, confirm metabolite identity via characteristic fragmentation patterns (e.g., m/z 385 for methyl ester TMS derivatives) .

Q. How can researchers resolve contradictions in reported biological activities of T9,10-ESME?

Discrepancies often arise from isomer impurities or oxidation byproducts. Validate sample purity using GC-FID and NMR before biological assays. Cross-reference findings with controlled studies using synthetic standards .

Q. What advanced techniques differentiate trans-9,10-ESME from its epimeric byproducts?

Chiral chromatography (e.g., Chirazyme L-5 lipase) exploits enzymatic selectivity for trans-unsaturated substrates. Polarimetry or X-ray crystallography provides absolute configuration data, while NOESY NMR reveals spatial proximity of epoxide protons .

Q. How does T9,10-ESME interact with lipid bilayers or synthetic polymers?

Molecular dynamics simulations paired with differential scanning calorimetry (DSC) reveal that the trans-epoxide integrates into lipid membranes with minimal disruption. In polymer matrices, it acts as a plasticizer, reducing glass transition temperatures (T₉) by 10–15°C .

Q. What role does T9,10-ESME play in natural lipid oxidation processes?

T9,10-ESME is a marker of lipid peroxidation in plant oils (e.g., sunflower seeds). Its formation correlates with oxidative stress; detect it using GC-MS after derivatization with BF₃-methanol. Concentrations >0.5% indicate advanced oxidation .

Methodological Recommendations

- Synthesis Optimization : Use H₂O₂ in stoichiometric excess (1.5:1 molar ratio to oleic acid) to maximize epoxidation yield .

- Isomer Purity : Employ potassium carbonate-mediated epimerization to convert residual cis-isomers to the trans-form .

- Metabolic Studies : Combine radiolabeled substrates (e.g., ¹⁴C-T9,10-ESME) with liver microsomes for pathway tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.